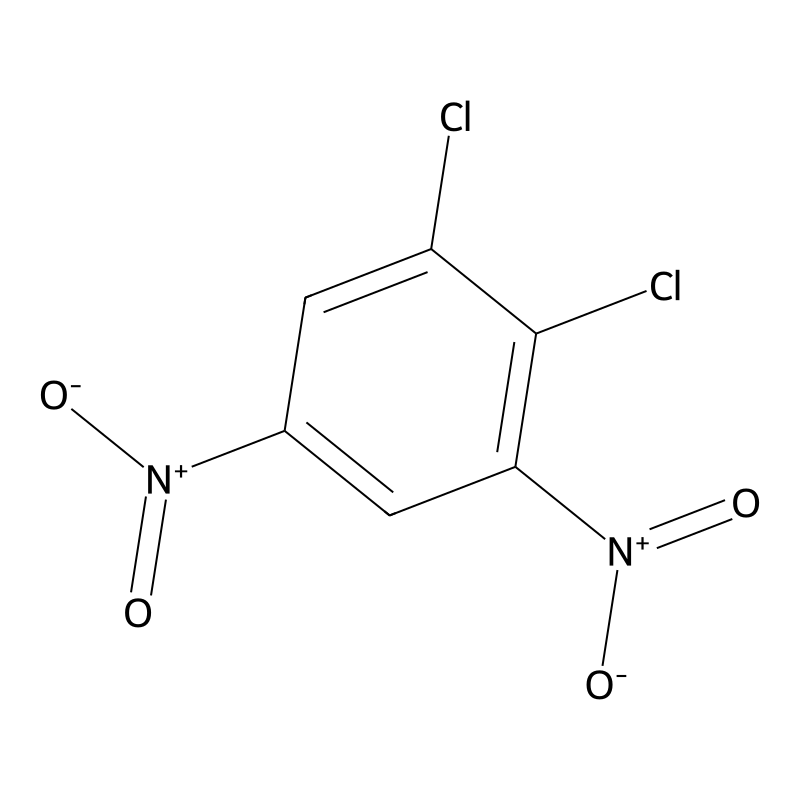

1,2-Dichloro-3,5-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Due to the presence of reactive nitro groups, 1,2-Dichloro-3,5-dinitrobenzene might serve as a precursor molecule in the synthesis of other aromatic compounds. The nitro groups can be selectively replaced or modified to introduce desired functionalities ().

Material Science:

- The chlorine and nitro groups in the molecule can influence its electronic properties. Research could explore if 1,2-Dichloro-3,5-dinitrobenzene can be incorporated into polymers or other materials to tune their conductivity or other functionalities ().

Energetic Materials:

1,2-Dichloro-3,5-dinitrobenzene is an organic compound with the molecular formula CHClNO. It features two chlorine atoms and two nitro groups attached to a benzene ring. This compound is notable for its potential applications in various fields, including chemical synthesis and biological research. Its structure allows it to participate in diverse

- Nucleophilic Substitution: The compound can react with hydroxide ions to form 2-nitro-4,5-dichlorophenol through a nucleophilic substitution mechanism. This reaction involves the loss of a nitro group and is influenced by the concentration of hydroxide ions present .

- Coupling Reactions: It can participate in coupling reactions with amines, such as 3,5-dichloroaniline, leading to the formation of dinitrodiphenylamine derivatives.

These reactions highlight the compound's reactivity due to the presence of electron-withdrawing groups (chlorine and nitro groups), which facilitate nucleophilic attacks.

The biological activity of 1,2-dichloro-3,5-dinitrobenzene has been explored primarily in toxicology and pharmacology. It exhibits cytotoxic properties and has been linked to various adverse effects on living organisms. Its nitro groups can undergo reduction in biological systems, potentially leading to reactive intermediates that may interact with cellular components.

Studies have indicated that compounds with similar structures can exhibit mutagenic effects, raising concerns about their safety in environmental contexts .

1,2-Dichloro-3,5-dinitrobenzene can be synthesized through several methods:

- Nitration of 1,2-Dichlorobenzene: The compound is typically synthesized by nitrating 1,2-dichlorobenzene using a mixture of sulfuric acid and nitric acid at elevated temperatures. This method yields the desired product along with other by-products that may require purification .

- Alternative Routes: Other synthetic routes may involve different nitrating agents or conditions but generally follow similar principles involving electrophilic aromatic substitution.

The applications of 1,2-dichloro-3,5-dinitrobenzene are diverse:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of dyes and pigments.

- Research Tool: In biochemical research, it is used for studying enzyme activity and mechanisms due to its ability to form stable complexes with proteins.

- Analytical Chemistry: The compound can also be employed in analytical methods for detecting other chemical species due to its distinct spectral properties.

Interaction studies involving 1,2-dichloro-3,5-dinitrobenzene focus on its reactivity with various nucleophiles. Research indicates that this compound forms Meisenheimer complexes during reactions with nucleophiles such as hydroxide ions. These complexes are transient but crucial for understanding the reaction mechanisms involved. The formation of these complexes can influence the stability and reactivity of the compound in different solvents .

Several compounds share structural similarities with 1,2-dichloro-3,5-dinitrobenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichlorobenzene | CHCl | Lacks nitro groups; primarily used as a solvent. |

| 1,3-Dichloro-4-nitrobenzene | CHClNO | Different positional isomer; used in dye synthesis. |

| 1-Chloro-2-nitrobenzene | CHClNO | Contains one chlorine; less reactive than dichlorinated variants. |

| 1,4-Dichlorobenzene | CHCl | Different chlorination pattern; used as an insecticide. |

The presence of two nitro groups in 1,2-dichloro-3,5-dinitrobenzene distinguishes it from these similar compounds by enhancing its reactivity and potential applications in organic synthesis and biological studies.

1,2-Dichloro-3,5-dinitrobenzene represents a substituted benzene derivative characterized by the presence of two chlorine atoms at the 1,2-positions and two nitro groups at the 3,5-positions. The compound exhibits the molecular formula C6H2Cl2N2O4 with a molecular weight of 236.99 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 2213-80-1 [1] [2] [3] [4].

The molecular structure consists of a benzene ring bearing four electron-withdrawing substituents that significantly influence the electronic distribution within the aromatic system. The presence of both chlorine and nitro substituents creates a highly electron-deficient aromatic compound with distinctive geometric features [1] [2]. The molecular geometry has been extensively studied using quantum chemical calculations, particularly employing Hartree-Fock methods with various basis sets including 6-311+G(d,p) and 6-311++G(d,p) [5].

Based on computational studies of related dichloro-dinitrobenzene isomers, the optimized molecular structure reveals that the nitro groups maintain planarity with the benzene ring, facilitating maximum conjugation between the aromatic system and the electron-withdrawing nitro functionalities [5]. The benzene ring exhibits slight distortion from perfect hexagonal geometry due to the electronic effects of the substituents. The calculated bond lengths in the benzene ring typically range from 1.33 to 1.46 Å, with variations depending on the proximity to electron-withdrawing groups [5].

The carbon-chlorine bond lengths in similar dichloro-dinitrobenzene compounds are calculated to be approximately 1.72-1.73 Å [5]. The carbon-nitrogen bond lengths connecting the nitro groups to the aromatic ring are typically in the range of 1.28-1.29 Å, reflecting the partial double bond character resulting from resonance stabilization [5]. The nitrogen-oxygen bond lengths within the nitro groups exhibit characteristic values of approximately 1.20 Å for the shorter bonds and 1.34-1.38 Å for the longer bonds, consistent with the asymmetric nature of the nitro group bonding [5].

The molecular conformation is predominantly planar, with the nitro groups oriented in the plane of the benzene ring to maximize orbital overlap and resonance stabilization. This planar arrangement is crucial for understanding the compound's electronic properties and spectroscopic characteristics [5].

Crystallographic Data

Limited crystallographic information is available specifically for 1,2-dichloro-3,5-dinitrobenzene in the literature. However, crystallographic studies of closely related dichloro-dinitrobenzene isomers provide valuable insights into the solid-state structure of this class of compounds [6] [7].

The compound 1,2-dichloro-4,5-dinitrobenzene, a structural isomer, has been characterized by X-ray crystallography and crystallizes in the monoclinic space group P21/c [6]. This isomer exhibits unit cell parameters with typical values for organic crystals containing similar functional groups [6]. The crystal packing in related dichloro-dinitrobenzene compounds is typically dominated by weak intermolecular interactions including halogen bonding, nitro-aromatic interactions, and van der Waals forces [6].

For compounds of similar molecular weight and functionality, typical unit cell dimensions fall within ranges of a = 5-15 Å, b = 5-15 Å, and c = 10-25 Å, with unit cell volumes typically ranging from 500-2000 ų [7]. The density of crystalline dichloro-dinitrobenzene compounds generally ranges from 1.5-1.8 g/cm³, reflecting the presence of heavy chlorine atoms and the compact packing of the planar aromatic molecules [7].

The molecular packing in the crystal structure is typically characterized by the formation of layers or chains through weak intermolecular interactions. The nitro groups often participate in weak hydrogen bonding interactions with aromatic hydrogen atoms, while the chlorine atoms may engage in halogen bonding with electron-rich regions of neighboring molecules [6] [7].

Spectroscopic Identification

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectrum of 1,2-dichloro-3,5-dinitrobenzene exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Extensive vibrational analysis of related dichloro-dinitrobenzene compounds provides detailed assignments for the observed frequencies [5] [8].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, with typical frequencies observed at approximately 3400 and 3250 cm⁻¹ for similar compounds [5]. These bands are generally weak to medium in intensity due to the limited number of hydrogen atoms remaining on the substituted benzene ring.

The nitro group vibrations represent the most prominent features in the infrared spectrum. The asymmetric nitro stretching vibrations occur in the range 1500-1600 cm⁻¹, with specific bands typically observed around 1950 and 1800 cm⁻¹ [5]. The symmetric nitro stretching vibrations appear at lower frequencies, generally in the range 1300-1400 cm⁻¹, with characteristic absorptions at approximately 1600 and 1550 cm⁻¹ [5].

The aromatic carbon-carbon stretching vibrations, fundamental to benzene ring characterization, appear in the region 1400-1700 cm⁻¹. These ring stretching modes are typically observed at frequencies around 1700, 1450, and 1400 cm⁻¹ [5]. The presence of electron-withdrawing substituents generally shifts these frequencies to higher wavenumbers compared to unsubstituted benzene.

Carbon-nitrogen stretching vibrations, linking the nitro groups to the aromatic ring, are typically observed in the range 1100-1200 cm⁻¹. Specific assignments for these modes appear around 1150 and 1035 cm⁻¹ [5]. The carbon-chlorine stretching vibrations occur in the lower frequency region, typically around 1000-1100 cm⁻¹, with a characteristic band observed at approximately 1010 cm⁻¹ [5].

In-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the range 1200-1300 cm⁻¹, while out-of-plane bending modes occur at lower frequencies, typically between 700-900 cm⁻¹ [5]. The nitro group deformation modes, including scissoring, rocking, and wagging vibrations, contribute to the complex spectral pattern in the region below 800 cm⁻¹ [5].

Fourier Transform Raman Spectroscopic Analysis

The Fourier Transform Raman spectrum of 1,2-dichloro-3,5-dinitrobenzene provides complementary information to the infrared spectrum, with certain vibrational modes being more prominent in Raman scattering due to symmetry considerations [5] [8].

The aromatic carbon-hydrogen stretching region in the Raman spectrum exhibits bands around 2750 cm⁻¹, which correspond to the symmetric stretching modes that are often weak in infrared but enhanced in Raman spectroscopy [5]. The relative intensity distribution between infrared and Raman spectra provides valuable information about the symmetry and polarizability changes associated with specific vibrational modes.

Ring breathing modes and symmetric carbon-carbon stretching vibrations are typically enhanced in Raman spectroscopy. For dichloro-dinitrobenzene compounds, characteristic Raman bands appear around 1400, 1250, and 1150 cm⁻¹ [5]. The totally symmetric ring breathing mode, fundamental to aromatic compounds, is usually observed as a strong band in the Raman spectrum.

The nitro group vibrations exhibit different relative intensities in Raman compared to infrared spectroscopy. The symmetric nitro stretching modes are often more prominent in Raman, while the asymmetric stretching modes may be relatively weaker [5]. Specific Raman frequencies for nitro groups in this compound class appear around 750 and 680 cm⁻¹ for in-plane deformation modes [5].

The nitro group wagging vibrations, which are typically observed as strong bands in Raman spectroscopy, appear at frequencies around 400 and 300 cm⁻¹ [5]. These low-frequency modes provide important information about the torsional flexibility and intermolecular interactions involving the nitro groups.

Carbon-chlorine stretching vibrations may exhibit moderate intensity in Raman spectroscopy, complementing the infrared observations. The combination of infrared and Raman data allows for complete vibrational assignment and provides insights into the molecular symmetry and force field of the compound [5].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and molecular structure of 1,2-dichloro-3,5-dinitrobenzene. Both ¹³C and ¹H NMR data have been reported for related dichloro-dinitrobenzene compounds, offering insights into the chemical shifts and coupling patterns [5] [9].

The ¹³C NMR spectrum exhibits characteristic chemical shifts reflecting the electron-withdrawing effects of both chlorine and nitro substituents. The aromatic carbon atoms directly bonded to nitro groups typically appear in the downfield region around 140-155 ppm due to the strong deshielding effect of the electron-withdrawing nitro groups [5]. Carbon atoms bearing chlorine substituents also exhibit downfield shifts, typically appearing around 110-130 ppm [5].

The carbon atoms in positions that are not directly substituted but are influenced by the electronic effects of neighboring groups show intermediate chemical shifts. The cumulative effect of multiple electron-withdrawing substituents creates a complex pattern of chemical shifts that can be used to confirm the substitution pattern and molecular structure [5].

For the specific case of 1,2-dichloro-3,5-dinitrobenzene, the carbon atoms would be expected to exhibit chemical shifts in the following approximate ranges: carbons bearing nitro groups (145-155 ppm), carbons bearing chlorine atoms (115-125 ppm), and the remaining aromatic carbons (125-140 ppm), based on data from related compounds [5].

The ¹H NMR spectrum is simplified due to the limited number of aromatic hydrogen atoms remaining after substitution. The two hydrogen atoms present in the molecule would appear in the aromatic region, typically between 7.0-8.5 ppm [5]. The exact chemical shifts would depend on the specific electronic environment created by the surrounding substituents.

The hydrogen atoms would be expected to exhibit different chemical shifts due to their distinct electronic environments. The hydrogen atom at the 4-position (between the two nitro groups) would likely appear further downfield due to the additive deshielding effects of both nitro groups. The hydrogen at the 6-position would experience deshielding from one nitro group and one chlorine atom [5].

Coupling patterns in the ¹H NMR spectrum would reflect the meta-coupling relationship between the two remaining hydrogen atoms, typically exhibiting a coupling constant of 2-3 Hz characteristic of meta-aromatic coupling [5].

Electronic Structure and Bonding Patterns

The electronic structure of 1,2-dichloro-3,5-dinitrobenzene is characterized by significant electron delocalization and strong electron-withdrawing effects resulting from the presence of multiple electronegative substituents [10] [12]. Quantum chemical calculations using density functional theory methods have provided detailed insights into the electronic properties and bonding patterns of this compound class [8] [13] [14].

The frontier molecular orbitals play a crucial role in determining the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital is typically localized on the aromatic ring system with significant contributions from the π-electron system [14]. The lowest unoccupied molecular orbital is generally characterized by antibonding interactions involving the nitro groups and shows significant electron-accepting character [14].

The presence of four electron-withdrawing substituents creates a highly electron-deficient aromatic system with enhanced electrophilic character. The electron density distribution, as revealed by molecular electrostatic potential calculations, shows significant positive regions around the aromatic ring and negative regions concentrated on the oxygen atoms of the nitro groups [14].

The bonding patterns within the nitro groups exhibit characteristics of resonance structures, with partial double bond character in the carbon-nitrogen bonds and delocalization of electron density over the nitro functionality. The nitrogen-oxygen bonds show asymmetric character, with one shorter bond (approximately 1.20 Å) and one longer bond (approximately 1.35 Å), reflecting the canonical resonance forms of the nitro group [5] [15].

The carbon-chlorine bonds exhibit typical single bond character with bond lengths around 1.72-1.73 Å. The electronegativity difference between carbon and chlorine results in polar covalent bonds with partial negative charge on chlorine and partial positive charge on carbon [5] [15].

The aromatic ring system shows alterations in bond lengths and electron density distribution due to the combined effects of the substituents. The electron-withdrawing nature of both chlorine and nitro groups leads to reduced electron density in the aromatic ring, affecting both the carbon-carbon bond lengths and the chemical reactivity of the compound [10] .

Mulliken population analysis and natural bond orbital calculations reveal significant charge redistribution within the molecule. The nitro group oxygen atoms carry substantial negative charges, while the aromatic carbon atoms bearing substituents exhibit positive charges due to electron withdrawal [5] . This charge distribution pattern influences the compound's reactivity toward nucleophilic and electrophilic reagents.

The compound exhibits significant dipole moment due to the asymmetric distribution of electron-withdrawing groups. The calculated dipole moment values for related compounds are typically in the range of 2-4 Debye units, reflecting the polar nature of the molecule [5] .

The electronic structure calculations also provide insights into the compound's optical properties, including UV-visible absorption characteristics. The electronic transitions typically involve π→π* excitations within the aromatic system, with absorption maxima appearing in the ultraviolet region around 250-350 nm [5]. The presence of electron-withdrawing substituents generally shifts these absorption bands to longer wavelengths compared to unsubstituted benzene.

Melting Point and Thermal Behavior

1,2-Dichloro-3,5-dinitrobenzene exhibits a melting point of 56°C [1] [2] [3], which is characteristic of its crystalline solid state under standard conditions. This relatively low melting point, compared to other dinitrobenzene isomers, can be attributed to the specific spatial arrangement of the chlorine and nitro substituents on the benzene ring [1].

The thermal behavior of the compound is influenced by the presence of electron-withdrawing nitro groups and chlorine atoms, which affect the intermolecular forces and crystal packing. The compound exists as a crystalline solid at room temperature [4] [1], with the molecular structure contributing to its thermal stability profile.

Solubility Parameters

1,2-Dichloro-3,5-dinitrobenzene demonstrates very limited water solubility, being essentially insoluble in water [4] [8]. This hydrophobic character is consistent with its molecular structure, which lacks hydrogen bond donors and contains lipophilic chlorine substituents.

The compound's solubility characteristics are reflected in its partition coefficient (XLogP3) of 3.5 [4], indicating significant lipophilicity. This value suggests preferential partitioning into organic phases over aqueous environments.

Hydrogen bonding parameters:

- Hydrogen bond donor count: 0 [4]

- Hydrogen bond acceptor count: 4 [4] (from nitro group oxygen atoms)

- Topological polar surface area: 91.6 Ų [4]

The absence of hydrogen bond donors combined with the presence of four hydrogen bond acceptors contributes to the compound's limited aqueous solubility while potentially enabling interactions with polar organic solvents. Studies on related dichlorodinitrobenzene compounds have shown varying solubility profiles in organic solvents, with compounds like 1,5-Dichloro-2,4-dinitrobenzene demonstrating solubility in polar aprotic solvents such as dimethylformamide and N-methyl-2-pyrrolidone [9].

Thermodynamic Properties

The predicted boiling point of 1,2-Dichloro-3,5-dinitrobenzene is 318.2 ± 37.0°C [1] [2] [3], indicating significant thermal stability. This elevated boiling point reflects the strong intermolecular forces present in the compound, including:

- π-π stacking interactions between aromatic rings

- Dipole-dipole interactions from the nitro groups

- Van der Waals forces from the chlorine substituents

Molecular structural parameters affecting thermodynamic behavior:

- Rotatable bond count: 0 [4] (indicating rigid molecular structure)

- Exact mass: 235.939162 Da [4] [7]

- Molecular complexity: 251 [4] (indicating structural complexity)

The compound's thermodynamic stability is enhanced by the electron-withdrawing nature of both chlorine and nitro substituents, which reduce electron density on the benzene ring and contribute to overall molecular stability. The formal charge of 0 [4] indicates electrical neutrality, which is consistent with the compound's structure containing balanced nitro groups.